
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a chemical compound with the linear formula C8H10N5Cl1 . It is a solid substance .
Synthesis Analysis
A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is C8H10N5Cl1 . The compound has been characterized by IR and NMR spectra and elemental analysis .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives . It has also been involved in reactions with sodium tetrahydridoborate and diethyl phosphonate .Physical And Chemical Properties Analysis
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a solid substance . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis and Structural Characterization
A study detailed the synthesis of novel compounds, including those related to 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine, through the condensation reaction of specific ethanamine derivatives with substituted benzoyl chlorides under mild conditions. This process led to the creation of compounds with potential antibacterial and antifungal activities, showcasing the structural versatility and applicability of tetrazol-ethanamine derivatives in medicinal chemistry (Pejchal, Pejchalová, & Růžičková, 2015).
Anticholinesterase Activities
Another research focus has been on the synthesis of tetrazol derivatives for their potential anticholinesterase activities, indicating their possible use in treating diseases like Alzheimer's. This involves the creation of different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives and testing their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the breakdown of acetylcholine in the brain (Mohsen et al., 2014).
Antiamoebic Activity
Research into chalcones bearing N-substituted ethanamine tails, related to the structural framework of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine, has shown promising antiamoebic activity. These compounds were tested against strains of Entamoeba histolytica and showed better activity than standard drugs, indicating potential for treating amoebic infections (Zaidi et al., 2015).
Catalytic Applications
In the realm of catalysis, derivatives of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine have been explored for their potential in creating novel Ruthenium-based catalysts. These catalysts are used in ketone reduction processes, highlighting the compound's applicability in synthetic chemistry and industrial processes (Facchetti et al., 2016).
Antibacterial and Antifungal Evaluation
The broad spectrum of biological activities extends to the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which have shown significant antibacterial and antifungal properties. This underscores the potential of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which en300-7424845 belongs, are known to have diverse biological applications and can act as nonclassical bioisosteres of carboxylic acids .
Mode of Action
Tetrazoles, in general, are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that EN300-7424845 may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a class of compounds to which en300-7424845 belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that EN300-7424845 may have good bioavailability.
Result of Action
Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that en300-7424845 may have similar effects .
Action Environment
The properties of tetrazoles suggest that they may be stable under a variety of conditions .
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYYELYYGOGYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


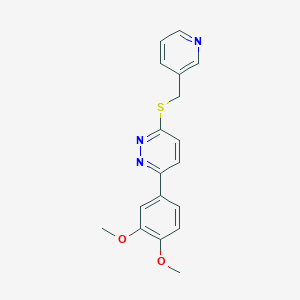
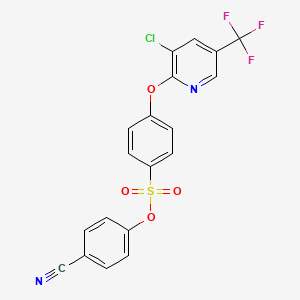
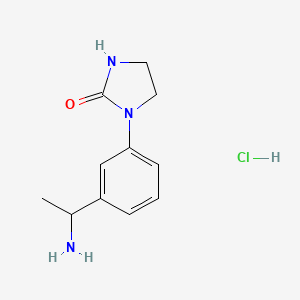

![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)
![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)
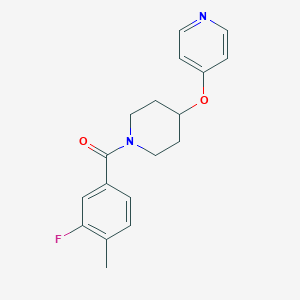
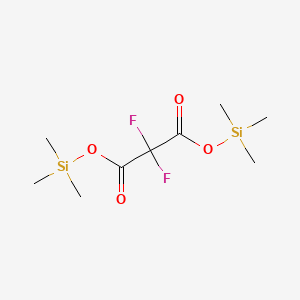
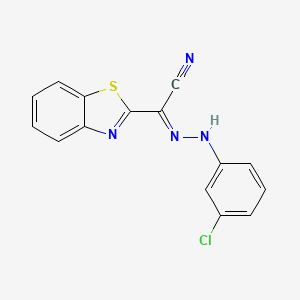
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)